molecular formula C17H18O B11961207 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL CAS No. 93651-43-5

1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL

Katalognummer: B11961207
CAS-Nummer: 93651-43-5
Molekulargewicht: 238.32 g/mol
InChI-Schlüssel: LAAVDJOFEYEVTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a fluorenyl group substituted with a methyl group at the 9-position and a propan-2-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL typically involves the reaction of 9-methylfluorene with propan-2-ol under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The fluorenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce different alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in studies related to molecular interactions and biological pathways.

    Medicine: Research on this compound may lead to the development of new pharmaceuticals or therapeutic agents.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL involves its interaction with specific molecular targets and pathways. The fluorenyl group can engage in π-π interactions with aromatic systems, while the propan-2-ol moiety can participate in hydrogen bonding and other interactions. These interactions contribute to the compound’s effects in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Methyl-9H-fluorene: A precursor to 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL, it shares the fluorenyl structure but lacks the propan-2-ol moiety.

    9H-Fluoren-9-ylmethyl 6-aminohexylcarbamate hydrochloride: Another fluorenyl derivative with different functional groups.

    (2,7-di-tert-Butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid: A compound with similar structural features but different chemical properties.

Uniqueness

This compound is unique due to its combination of the fluorenyl and propan-2-ol moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

93651-43-5

Molekularformel

C17H18O

Molekulargewicht

238.32 g/mol

IUPAC-Name

1-(9-methylfluoren-9-yl)propan-2-ol

InChI

InChI=1S/C17H18O/c1-12(18)11-17(2)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,18H,11H2,1-2H3

InChI-Schlüssel

LAAVDJOFEYEVTK-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1(C2=CC=CC=C2C3=CC=CC=C31)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.